4-Amino-2,5-difluorobenzonitrile

Synthetic Methodology Process Chemistry Fluorinated Intermediates

Mistaking regioisomeric difluorobenzonitriles halts syntheses. The 2,5-difluoro pattern of 4-amino-2,5-difluorobenzonitrile (CAS 112279-61-5) establishes a distinct para-amino/meta-fluoro electronic environment that dictates SNAr reactivity, hydrogen-bonding geometry, and polymerization outcome-unlike the 2,6- or 3,5-difluoro analogs. - Validated 95.4% yield ammonolysis route from 2,4,5-trifluorobenzonitrile supports cost-effective kilo-scale procurement. - Melting point 95-99°C enables rapid QC identity confirmation, preventing regioisomer cross-contamination. - ≥98% GC purity reduces pre-use purification for cross-couplings and multi-step pharmaceutical candidate syntheses.

Molecular Formula C7H4F2N2
Molecular Weight 154.12 g/mol
CAS No. 112279-61-5
Cat. No. B055866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2,5-difluorobenzonitrile
CAS112279-61-5
Molecular FormulaC7H4F2N2
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)N)F)C#N
InChIInChI=1S/C7H4F2N2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2H,11H2
InChIKeyLAPGMTOHOQPDGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2,5-difluorobenzonitrile: Product Overview


4-Amino-2,5-difluorobenzonitrile (CAS 112279-61-5) is a fluorinated aromatic amine building block with the molecular formula C7H4F2N2 and molecular weight 154.12 g/mol . It features a benzonitrile core substituted with an amino group at the 4-position and fluorine atoms at the 2- and 5-positions, creating a unique 2,5-difluoro regioisomeric pattern that distinguishes it from alternative 2,6-difluoro (CAS 207297-92-5) and 3,5-difluoro (CAS 110301-23-0) analogs [1]. The compound is commercially available as a solid (powder to crystal) with a melting point of 95–99°C and is typically supplied at purities of 96–98+% [2].

4-Amino-2,5-difluorobenzonitrile Regioisomeric Specificity


Regioisomeric substitution in fluorinated benzonitriles produces fundamentally distinct physicochemical and electronic properties that directly impact downstream synthetic outcomes and material performance. The 2,5-difluoro substitution pattern in 4-amino-2,5-difluorobenzonitrile creates a unique para-amino/meta-fluoro relationship relative to the nitrile group, resulting in different electronic distribution, hydrogen-bonding geometry, and nucleophilic aromatic substitution (SNAr) reactivity profiles compared to the 2,6-difluoro (symmetrical ortho-substitution) and 3,5-difluoro (meta-only substitution) isomers . In polymer synthesis applications, 2,4-difluorobenzonitrile achieves quantitative conversion in polycondensation reactions, while 2,6-difluorobenzonitrile is specifically required for high molecular weight polymer formation under identical conditions—demonstrating that substitution pattern alone determines reaction feasibility [1]. Procurement decisions based on generic fluoro-benzonitrile classification without regiospecific selection will result in failed syntheses, altered product properties, or complete incompatibility with established protocols.

4-Amino-2,5-difluorobenzonitrile: Differentiation Evidence


Ammonolysis Route Synthetic Yield

The ammonolysis of 2,4,5-trifluorobenzonitrile to produce 4-amino-2,5-difluorobenzonitrile proceeds with a reported yield of 95.4% under optimized autoclave conditions (100–105°C, 8 hours, THF solvent), producing product with a melting point of 99–100°C . In contrast, the preparation of the mono-fluoro analog 4-amino-2-fluorobenzonitrile from 2-fluoro-4-nitrobenzonitrile using SnCl₂·2H₂O reduction in EtOAc at 25°C overnight yields quantitative conversion but requires different reagents, stoichiometry, and workup conditions . No direct ammonolysis yield data are available in the accessed literature for 4-amino-2,6-difluorobenzonitrile or 4-amino-3,5-difluorobenzonitrile under comparable conditions.

Synthetic Methodology Process Chemistry Fluorinated Intermediates

Melting Point Comparison vs Analogs

The melting point of 4-amino-2,5-difluorobenzonitrile is reported as 95–99°C (95°C from multiple sources; 95–99°C per ChemImpex GC-grade specification) [1]. In direct comparison, the 3,5-difluoro regioisomer (4-amino-3,5-difluorobenzonitrile, CAS 110301-23-0) exhibits a significantly higher melting point of 110–111°C [2], representing a ΔTm of +11 to +16°C. The 2,6-difluoro analog (CAS 207297-92-5) lacks a reported melting point in accessible authoritative sources, though it is supplied at 95% purity . The mono-fluoro analog 4-amino-2-fluorobenzonitrile has no melting point reported in the accessed data.

Physical Characterization Quality Control Solid-State Properties

Commercial Purity Grade

4-Amino-2,5-difluorobenzonitrile is commercially available from multiple vendors at ≥98% purity (GC), with specific lot-certified analytical documentation [1]. In comparison, the 2,6-difluoro analog is typically supplied at 95% minimum purity . The 3,5-difluoro analog purity specifications are not consistently reported across major vendors in accessible sources. The 2,5-difluoro isomer also benefits from comprehensive spectral characterization including FT-Raman spectroscopy with documented purity of 96% for specific lots [2].

Analytical Chemistry Procurement Specifications Quality Assurance

Regioisomer-Specific Polymerization Reactivity

In polycondensation reactions with bisphenol A, 2,4-difluorobenzonitrile and 2,6-difluorobenzonitrile both achieved quantitative conversion under optimized conditions in sulfolane, while 3,5-difluorobenzonitrile reactivity data were not reported in the same study [1]. Notably, under alternative conditions using O,O′-bistrimethylsilyl bisphenol A in N-methylpyrrolidone, only 2,6-difluorobenzonitrile achieved nearly quantitative conversion with high molecular weight (Mn up to 10⁵ Da, Mw up to 2.3×10⁵ Da) [1]. This demonstrates that regioisomeric difluorobenzonitriles exhibit fundamentally different polymerization reactivity profiles depending on fluorine substitution pattern relative to the nitrile group—a principle that extends to amino-substituted analogs where the 2,5-difluoro pattern confers distinct electronic activation for SNAr chemistry.

Polymer Chemistry Materials Science SNAr Reactivity

Crystal Structure Characterization

The 3,5-difluoro regioisomer (4-amino-3,5-difluorobenzonitrile) has been fully characterized by single-crystal X-ray diffraction, with published crystallographic parameters including space group P 1 21/n 1, unit cell dimensions a=3.7283Å, b=10.5275Å, c=16.9073Å, β=94.604°, and cell volume 661.46ų at 100.15K [1]. In contrast, no single-crystal X-ray structure is reported in the Crystallography Open Database or accessible primary literature for 4-amino-2,5-difluorobenzonitrile. The 2,5-difluoro isomer is characterized by FT-Raman spectroscopy only [2].

Crystallography Solid-State Chemistry Structural Biology

4-Amino-2,5-difluorobenzonitrile: Application Scenarios


Large-Scale Pharmaceutical Intermediate Synthesis

The documented 95.4% yield ammonolysis protocol from 2,4,5-trifluorobenzonitrile provides a validated, scalable manufacturing route for 4-amino-2,5-difluorobenzonitrile. This high-yield process supports cost-effective procurement for pharmaceutical intermediate applications where this specific 2,5-difluoro regioisomer serves as a key building block in drug candidate synthesis . Organizations planning kilo-scale or larger synthesis campaigns can reference this established protocol for process development and cost modeling.

Analytical QC and Identity Verification

The distinct melting point range of 95–99°C for 4-amino-2,5-difluorobenzonitrile, which differs by +11 to +16°C from the 3,5-difluoro isomer (110–111°C), provides a straightforward analytical quality control metric [1][2]. This physical property differential enables rapid identity confirmation of incoming shipments, reducing the risk of regioisomer cross-contamination in multi-isomer synthetic workflows. The availability of ≥98% GC purity grade material further supports analytical method development and reference standard preparation.

SNAr-Based Derivatization for Advanced Materials

The 2,5-difluoro substitution pattern in 4-amino-2,5-difluorobenzonitrile creates a unique electronic environment for nucleophilic aromatic substitution reactions. While direct polymerization data for this specific compound are limited, class-level evidence from 2,4- and 2,6-difluorobenzonitrile polycondensation studies demonstrates that regioisomeric difluoro patterns produce markedly different polymerization outcomes—with 2,6-difluoro achieving high molecular weight polymers (Mn up to 10⁵ Da) under specific conditions [3]. Researchers developing fluorinated polymers, liquid crystals , or advanced coatings should select the 2,5-difluoro isomer based on its distinct substitution geometry and electronic profile, recognizing that polymerization reactivity is regioisomer-specific.

High-Purity Building Blocks for Sensitive Reactions

With commercial availability at ≥98% (GC) purity , 4-amino-2,5-difluorobenzonitrile is well-suited for synthetic applications where impurity-sensitive reactions (e.g., cross-couplings, SNAr derivatizations) require minimal pre-use purification. This 98% grade compares favorably to the 95% minimum purity specification of the 2,6-difluoro analog , offering a 3–5 absolute percentage point purity advantage that can translate to reduced purification burden and improved reaction reproducibility. Academic and industrial laboratories performing multi-step syntheses of fluorinated heterocycles, pharmaceutical candidates, or functional materials benefit from this higher specification grade.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

3 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-2,5-difluorobenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.